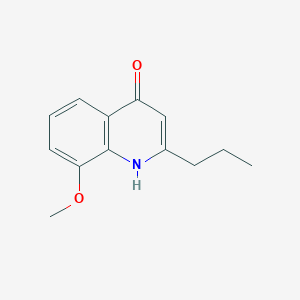

8-Methoxy-2-propyl-4-quinolinol

Description

Historical Context and Evolution of Quinoline (B57606) and Quinolinol Chemistry in Medicinal Research

The journey of quinoline in medicinal research is a compelling narrative of discovery and innovation. From its initial isolation to its current status as a privileged scaffold, the quinoline ring system has been central to the development of numerous therapeutic agents.

The story of quinoline in medicine begins with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820. researchgate.net This natural quinoline alkaloid was the first effective treatment for malaria and remained a primary therapeutic option for centuries. mdpi.com The success of quinine spurred chemists to explore the synthesis and therapeutic potential of other quinoline-containing compounds. nih.gov This led to the development of a vast library of synthetic quinolines with a wide array of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. Current time information in Bangalore, IN.researchgate.net

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers a unique combination of aromaticity, hydrogen bonding capability, and the ability to be functionalized at multiple positions. rsc.org This structural versatility allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive framework for drug design. mdpi.comresearchgate.net Consequently, numerous quinoline-based drugs have been successfully commercialized, such as the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent topotecan. Current time information in Bangalore, IN. The enduring importance of the quinoline scaffold is evident in the continuous stream of research dedicated to exploring new derivatives and their therapeutic applications. ontosight.aiscbt.com

Within the broad family of quinolines, the 4-quinolinol (or 4-hydroxyquinoline) and its tautomeric form, 4-quinolone, represent a particularly important architectural class. nih.gov These structures are present in a number of natural products and have been the focus of extensive synthetic and medicinal chemistry research. acs.org The 4-quinolinol moiety is a key pharmacophore in compounds exhibiting a diverse range of biological activities.

Compounds featuring the 4-hydroxy-2-quinolinone scaffold have garnered significant interest due to their antibacterial, anti-inflammatory, anticancer, and neuroprotective properties. mdpi.com The presence of the hydroxyl group at the 4-position is crucial for the biological activity of many of these derivatives, often participating in key interactions with biological targets. ontosight.ai Furthermore, the 4-quinolinol structure has been identified as a promising starting point for the development of new antimalarial agents, with some derivatives showing the ability to interfere with the heme detoxification pathway in the malaria parasite.

Rationale and Contemporary Research Focus on 8-Methoxy-2-propyl-4-quinolinol

While the broader quinoline and 4-quinolinol families have been extensively studied, specific derivatives such as this compound remain relatively under-explored, presenting both a challenge and an opportunity for researchers.

The introduction of a methoxy (B1213986) group at the 8-position of the quinoline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. Research on 8-methoxyquinoline (B1362559) derivatives has revealed promising activities, including antibacterial and antifungal effects. For instance, studies on various 8-methoxyquinolones have demonstrated potent activity against both gram-positive and gram-negative bacteria.

Despite these findings, a significant research gap exists concerning the systematic exploration of 8-methoxy substituted quinolinols, particularly those with an alkyl substituent at the 2-position. The specific combination of an 8-methoxy group and a 2-propyl group in a 4-quinolinol framework has not been the subject of extensive investigation. The therapeutic potential of this compound remains largely uncharted territory, with no comprehensive studies on its synthesis, characterization, and biological activity readily available in the public domain. This lack of data represents a clear gap in the current understanding of quinolinol pharmacology.

Given the established pharmacological importance of the 4-quinolinol scaffold and the modulating effects of the 8-methoxy group, a focused academic investigation of this compound is well-warranted. The primary objectives of such a research program would be:

Synthesis and Characterization: To develop and optimize a reliable synthetic route for this compound and to fully characterize its chemical structure and properties.

Biological Screening: To conduct a comprehensive screening of the compound's biological activity across a range of therapeutic areas, including but not limited to, antibacterial, antifungal, anticancer, and anti-inflammatory assays.

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of related analogues to establish clear structure-activity relationships. This would involve modifying the alkyl chain at the 2-position and exploring other substitutions on the quinoline ring to optimize potency and selectivity.

Mechanism of Action Studies: For any identified biological activities, to elucidate the underlying mechanism of action at the molecular level.

The scope of this investigation would be to provide the foundational scientific knowledge necessary to assess the potential of this compound as a lead compound for future drug development. This in-depth study would fill the existing research gap and contribute valuable data to the broader field of quinoline medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-2-propyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-5-9-8-11(15)10-6-4-7-12(16-2)13(10)14-9/h4,6-8H,3,5H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRRAIVWAVNHSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651214 | |

| Record name | 8-Methoxy-2-propylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-91-2 | |

| Record name | 4-Quinolinol, 8-methoxy-2-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxy-2-propylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Transformative Pathways

Overview of Established Synthetic Routes to Functionalized 4-Quinolinols

The construction of the 4-quinolinol scaffold can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern catalytic approaches. These methods offer different levels of regioselectivity and functional group tolerance, making the choice of route dependent on the desired substitution pattern of the final product.

Several classical methods have been instrumental in the synthesis of the quinoline (B57606) core, each with its own unique set of reactants and conditions.

Gould-Jacobs Reaction: This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a similar derivative. wikipedia.org The initial product, an anilidomethylenemalonic ester, undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgwikiwand.com Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline (B1666331). wikipedia.orgwikiwand.comyoutube.com This method is particularly effective for anilines bearing electron-donating groups in the meta-position. wikiwand.com

Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters. wikipedia.org The reaction proceeds through a Schiff base intermediate, which upon heating, undergoes cyclization to form a 4-hydroxyquinoline. wikipedia.orgsynarchive.com The reaction conditions, particularly temperature, can influence the regioselectivity, yielding either 4-quinolones under kinetic control or 2-quinolones under thermodynamic control. website-files.comquimicaorganica.org

Friedländer Synthesis: This reaction provides a direct route to quinolines by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgpharmaguideline.comjk-sci.com The reaction can be catalyzed by either acid or base. wikipedia.orgjk-sci.com A proposed mechanism suggests that under the reaction conditions, an intermolecular aldol (B89426) condensation occurs first, followed by rapid cyclization and dehydration to form the quinoline ring. cdnsciencepub.com

Pfitzinger Reaction: A variation of the Friedländer synthesis, the Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction begins with the hydrolysis of the amide bond in isatin, followed by imine formation and subsequent cyclization and dehydration. wikipedia.org

Skraup Synthesis: In the classic Skraup synthesis, aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orguop.edu.pk The reaction is known to be vigorous. wikipedia.org A key step involves the dehydration of glycerol to acrolein, which then reacts with aniline. pharmaguideline.comuop.edu.pk

Doebner–von Miller Reaction: This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com The mechanism is thought to involve a fragmentation-recombination pathway. wikipedia.orgnih.gov

A comparative overview of these classical methods is presented below:

| Reaction | Reactants | Key Features |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | Forms 4-hydroxy-3-carboalkoxyquinolines, good for anilines with m-electron-donating groups. wikipedia.orgwikiwand.com |

| Conrad-Limpach | Aniline, β-ketoester | Yields 4-hydroxyquinolines; temperature control is crucial for regioselectivity. wikipedia.orgsynarchive.comwebsite-files.comquimicaorganica.org |

| Friedländer | 2-Aminobenzaldehyde/ketone, Compound with α-methylene carbonyl | Direct route to quinolines, can be acid or base-catalyzed. wikipedia.orgpharmaguideline.comjk-sci.com |

| Pfitzinger | Isatin, Carbonyl compound, Base | Produces quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net |

| Skraup | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Classic, but often violent reaction. wikipedia.orguop.edu.pk |

| Doebner–von Miller | Aniline, α,β-Unsaturated carbonyl compound | A modification of the Skraup synthesis. wikipedia.orgsynarchive.com |

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for quinoline synthesis. These modern approaches often employ catalysts to improve reaction rates and selectivity while adhering to the principles of green chemistry.

Modern catalytic systems include the use of transition metal complexes, such as palladium and copper, which are effective in facilitating cross-coupling and cyclization reactions. numberanalytics.com Heterogeneous catalysts are also gaining prominence due to their ease of separation and recyclability. numberanalytics.com

Green chemistry approaches focus on minimizing waste, reducing the use of hazardous solvents and reagents, and lowering energy consumption. researchgate.nettandfonline.com This includes the use of greener solvents like water and ethanol, as well as solvent-free reaction conditions. researchgate.net The development of one-pot syntheses and the use of microwave irradiation are also key aspects of green quinoline synthesis. tandfonline.comresearchgate.netnih.gov Nanocatalysts are also being explored for their high efficiency and recyclability in quinoline synthesis. acs.orgnih.gov

Targeted Synthesis of 8-Methoxy-2-propyl-4-quinolinol

The synthesis of a specifically substituted quinolinol like this compound requires careful planning in terms of precursor selection and reaction optimization to achieve the desired regiochemistry and purity.

The synthesis of this compound would likely employ a strategy that allows for the precise placement of the methoxy (B1213986) and propyl groups. A plausible approach would be a variation of the Conrad-Limpach or Gould-Jacobs reaction, starting with a appropriately substituted aniline.

For instance, in a Conrad-Limpach type synthesis, the key precursors would be 2-methoxyaniline and a β-ketoester bearing a propyl group, such as ethyl 3-oxoheptanoate . The reaction between these two precursors would lead to the formation of the desired quinolinol skeleton with the substituents in the correct positions.

The selection of these precursors is critical for ensuring the regioselective formation of the final product. The methoxy group on the aniline ring directs the cyclization to form the 8-methoxy substituted quinoline, while the propyl group from the β-ketoester is incorporated at the 2-position.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound. Key parameters that are typically optimized in a research setting include:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. For Conrad-Limpach type reactions, high-boiling inert solvents like mineral oil have been shown to improve yields. wikipedia.org

Temperature: Temperature plays a critical role in the cyclization step. For the Conrad-Limpach synthesis, high temperatures (around 250 °C) are often required for the ring closure to occur. wikipedia.orgsynarchive.com

Catalyst: While some classical syntheses are conducted under harsh acidic or basic conditions, modern approaches may utilize milder catalysts to improve efficiency and reduce side reactions.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time to maximize product formation and minimize the formation of degradation products.

An example of reaction condition optimization is shown in the table below, based on a study for the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives, which highlights the importance of solvent and temperature. researchgate.net

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂O | Reflux | 8 | 70 |

| 2 | EtOH | Reflux | 6 | 85 |

| 3 | EtOH:H₂O (1:1) | 90 | 4 | 92 |

| 4 | CH₃CN | Reflux | 10 | 60 |

| 5 | Toluene | Reflux | 12 | 55 |

Adapted from a study on the synthesis of related quinoline derivatives. researchgate.net

Obtaining a high-purity sample of this compound is essential for its characterization and further use in academic research. The purification process typically involves several steps:

Initial Work-up: After the reaction is complete, the crude product is typically isolated by filtration or extraction. This initial step removes the bulk of the solvent and any insoluble byproducts.

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and may require experimentation with various solvent systems.

Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is a widely used technique. The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase. researchgate.net

Final Drying: The purified product is then thoroughly dried, often under vacuum, to remove any residual solvent.

A patent for purifying a quinolinecarboxylic acid derivative suggests a method of heating and stirring the compound in a specific solvent, followed by cooling and filtering the precipitated crystals. google.com

The purity of the final compound is typically assessed using analytical techniques such as:

Melting Point Determination: A sharp melting point range is indicative of a pure compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Mass Spectrometry (MS): Determines the molecular weight of the compound.

Exploration of Derivatization Strategies for Structural Diversification of this compound Analogs

The diversification of the this compound structure can be systematically approached by modifying its three key components: the quinoline ring, the 8-methoxy substituent, and the 2-propyl side chain. These modifications aim to modulate the electronic, steric, and lipophilic properties of the molecule, thereby influencing its biological activity.

The quinoline nucleus is amenable to various substitution reactions, allowing for the introduction of a wide array of functional groups at different positions. The existing 8-methoxy and 4-hydroxy groups significantly influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the quinoline ring (positions 5, 6, and 7) is activated towards electrophilic attack by the electron-donating 8-methoxy group. The 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) also influences the electron density of the ring system. wikipedia.org Research on related 8-substituted quinolines indicates that electrophilic substitution, such as bromination, preferentially occurs at the C-5 and C-7 positions. acgpubs.orgresearchgate.netnih.gov For instance, the bromination of 8-methoxyquinoline (B1362559) has been shown to yield 5-bromo-8-methoxyquinoline (B186703) as the primary product. acgpubs.orgresearchgate.net Similarly, nitration would be expected to occur at these positions.

Transition Metal-Catalyzed C-H Functionalization: Modern synthetic methods, particularly transition metal-catalyzed C-H activation, offer precise and efficient pathways for regioselective functionalization of the quinoline scaffold. researchgate.netnih.gov These methods can introduce alkyl, aryl, or other functional groups at positions that are often difficult to access through classical electrophilic substitution. mdpi.comnih.gov For example, rhodium-catalyzed reactions have been effectively used for the C-8 alkylation of quinoline N-oxides. researchgate.net This strategy allows for the systematic scanning of each position on the quinoline ring to build a comprehensive SAR profile.

Table 1: Potential Positional Scanning and Substituent Exchange Reactions on the Quinoline Ring

| Reaction Type | Target Position(s) | Reagents & Conditions | Potential Substituent | Reference |

|---|---|---|---|---|

| Bromination | C-5, C-7 | Br₂ in CH₂Cl₂ or CH₃CN | -Br | acgpubs.org, researchgate.net |

| Nitration | C-5, C-7 | HNO₃/H₂SO₄ | -NO₂ | youtube.com |

| Friedel-Crafts Acylation | C-5, C-7 | Acyl chloride, Lewis Acid (e.g., AlCl₃) | -C(O)R | rsc.org |

| C-H Arylation | Various | Pd, Rh, or Ir catalyst, Aryl halide/boronic acid | -Aryl | nih.gov, nih.gov |

| C-H Alkylation | Various | Rh or Pd catalyst, Alkene/Alkyl halide | -Alkyl | mdpi.com, researchgate.net |

The 8-methoxy group is a critical feature, influencing both the electronic properties of the quinoline ring and potential metabolic pathways. Its modification or replacement is a key strategy for lead optimization.

O-Demethylation: Cleavage of the methyl ether to yield the corresponding 8-hydroxyquinolinol derivative is a fundamental transformation. The resulting 8-hydroxyquinoline (B1678124) scaffold is a well-known privileged structure in medicinal chemistry, largely due to its strong metal-chelating properties. nih.govscispace.com This conversion can be achieved using standard reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

Bioisosteric Replacements: Replacing the methoxy group with a bioisostere—a different functional group with similar physicochemical properties—can enhance metabolic stability, modulate potency, and alter pharmacokinetic profiles. cambridgemedchemconsulting.comu-tokyo.ac.jp The methoxy group is often a site of oxidative metabolism, and its replacement can block these unwanted pathways. nih.govchemrxiv.org

Common bioisosteric replacements for an aromatic methoxy group include:

Fluorine (-F): This is a classic replacement to prevent metabolic oxidation. chemrxiv.org

Difluoroethyl (-CH₂CHF₂): This group closely mimics the steric and electronic characteristics of a methoxy group but offers greater metabolic stability. nih.gov

Trifluoromethoxy (-OCF₃): This group is significantly more stable to metabolism. researchgate.net

Methylthio (-SCH₃): This group can serve as a suitable replacement. researchgate.net

Small Alkyl Groups: Replacement with small alkyl groups can be explored, although this may impact metabolic stability. cambridgemedchemconsulting.com

Amino (-NH₂) or Hydroxyl (-OH): These groups can introduce new hydrogen bonding capabilities.

Table 2: Selected Bioisosteric Replacements for the 8-Methoxy Group

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| -OCH₃ (Methoxy) | -F (Fluoro) | Block metabolic oxidation, increase lipophilicity. | chemrxiv.org |

| -OCH₃ (Methoxy) | -CH₂CHF₂ (Difluoroethyl) | Mimics steric/electronic properties with improved metabolic stability. | nih.gov |

| -OCH₃ (Methoxy) | -OCF₃ (Trifluoromethoxy) | Significantly increased metabolic stability. | researchgate.net |

| -OCH₃ (Methoxy) | -SCH₃ (Methylthio) | Similar size and lipophilicity. | researchgate.net |

| -OCH₃ (Methoxy) | -OH (Hydroxy) | Introduce hydrogen bond donor capability, potential for conjugation. | cambridgemedchemconsulting.com |

The 2-propyl side chain provides a lipophilic anchor and offers multiple points for modification to explore its contribution to biological activity.

Oxidation: The benzylic-like carbon of the propyl group (the one attached to the quinoline ring) can be a target for oxidation to introduce a hydroxyl or carbonyl group. This would alter the polarity and hydrogen-bonding capacity of this region of the molecule.

Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide) can introduce a halogen atom onto the alkyl chain. This halogenated intermediate can then serve as a handle for further nucleophilic substitutions, allowing the introduction of amines, azides, or other functional groups.

Chain Homologation and Isomerization: The synthesis can be adapted to introduce analogs with different alkyl chain lengths (e.g., ethyl, butyl) or branching (e.g., isopropyl). For instance, syntheses starting from quinoline N-oxides can be treated with various Grignard reagents (RMgX) to install different alkyl groups at the C-2 position. nih.gov This allows for a systematic investigation of the optimal size and shape of the lipophilic side chain.

Table 3: Potential Modifications of the 2-Propyl Side Chain

| Modification Type | Target Site | Potential Outcome/New Functional Group | Synthetic Approach |

|---|---|---|---|

| Oxidation | Benzylic Carbon | -OH (alcohol), =O (ketone) | Oxidizing agents (e.g., KMnO₄, CrO₃) |

| Halogenation | Alkyl Chain | -Br, -Cl | NBS, NCS with light or radical initiator |

| Chain Isomerization | Side Chain | Isopropyl, sec-butyl | De novo synthesis with appropriate starting materials |

| Chain Extension/Shortening | Side Chain | Ethyl, Butyl, Pentyl | De novo synthesis or C-H activation with different alkenes |

| Introduction of Unsaturation | Side Chain | Propenyl | Elimination reaction from a halogenated or hydroxylated precursor |

Advanced Analytical and Spectroscopic Characterization in Chemical Research

Spectroscopic Techniques for Comprehensive Molecular Structure Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of molecules like 8-Methoxy-2-propyl-4-quinolinol. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal a detailed picture of its atomic composition and connectivity.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Intricate Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. While detailed experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its known structure and data from analogous compounds.

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The propyl group would exhibit a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the quinoline (B57606) ring. The methoxy (B1213986) (OCH₃) group would appear as a sharp singlet. Protons on the aromatic quinoline core would produce complex multiplets in the downfield region, with their specific shifts influenced by the electronic effects of the methoxy and hydroxyl substituents.

The ¹³C NMR spectrum provides information on the carbon skeleton. It is expected to display 13 unique signals, corresponding to each carbon atom in the molecule. The carbons of the propyl and methoxy groups would appear in the upfield region, while the aromatic and heterocyclic carbons of the quinoline ring system would resonate at higher chemical shifts. The carbonyl-like carbon at the C4 position (in the quinolinol tautomer) would be found significantly downfield.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning these ¹H and ¹³C signals. COSY spectra establish proton-proton coupling relationships (e.g., within the propyl chain), while HSQC correlates directly bonded proton-carbon pairs and HMBC reveals longer-range (2-3 bond) correlations, confirming the connectivity between the propyl group, the methoxy group, and the quinoline framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from similar quinoline structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description / Splitting Pattern |

| Propyl-CH₃ | ~0.9 - 1.0 | ~14 | Triplet (t) |

| Propyl-CH₂ | ~1.7 - 1.8 | ~22 | Sextet (sxt) |

| Propyl-CH₂ (alpha) | ~2.8 - 3.0 | ~38 | Triplet (t) |

| Methoxy-OCH₃ | ~4.0 | ~56 | Singlet (s) |

| H-3 | ~6.2 - 6.4 | ~108 | Singlet (s) |

| H-5 | ~7.3 - 7.5 | ~122 | Doublet (d) or Triplet (t) |

| H-6 | ~7.0 - 7.2 | ~115 | Triplet (t) |

| H-7 | ~7.6 - 7.8 | ~128 | Doublet (d) |

| C-2 | - | ~158 | Quaternary Carbon |

| C-4 | - | ~175 | Quaternary Carbon (enol form) |

| C-4a | - | ~140 | Quaternary Carbon |

| C-8 | - | ~150 | Quaternary Carbon |

| C-8a | - | ~142 | Quaternary Carbon |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. For this compound, with a molecular formula of C₁₃H₁₅NO₂, HRMS would be used to measure its monoisotopic mass. The theoretical exact mass is calculated to be 217.11028 Da. An experimental HRMS measurement confirming a mass very close to this value (typically within 5 ppm) provides unambiguous evidence for the compound's molecular formula.

Analysis of the fragmentation patterns observed in the mass spectrum gives further structural insights. Under ionization, the molecule can break apart in predictable ways. Likely fragmentation pathways for this compound would include:

Loss of the propyl group: Cleavage of the bond between the quinoline ring and the propyl chain.

Loss of a methyl radical: From the methoxy group, resulting in a [M-15]⁺ ion.

Ring cleavages: Complex fragmentation of the bicyclic quinoline system.

These fragmentation patterns serve as a molecular fingerprint that helps to confirm the identity of the compound.

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations from the aromatic ring and the aliphatic propyl group would appear around 3100-2850 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1620-1450 cm⁻¹ region. Finally, a distinct C-O stretching band for the methoxy ether would be present around 1250-1050 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems. The quinoline ring system of this compound is a chromophore that absorbs UV light. The spectrum is expected to display multiple absorption bands corresponding to π-π* transitions within the aromatic system. The exact position and intensity of these bands are influenced by the substitution pattern on the ring.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3400 - 3200 (broad) |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-H Stretch (aliphatic) | 2960 - 2850 |

| C=C and C=N Stretch (quinoline ring) | 1620 - 1450 |

| C-O Stretch (methoxy ether) | 1250 - 1050 |

Chromatographic Methodologies for Purity Assessment and Isolation in Research

Chromatographic techniques are fundamental for separating the components of a mixture, making them essential for assessing the purity of this compound and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis in Complex Matrices

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method would be most suitable. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 or phenyl-silica).

A typical method would involve a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an additive like formic acid or phosphoric acid to ensure sharp, symmetrical peaks. Detection is commonly performed using a UV detector set to a wavelength where the quinoline chromophore absorbs strongly, such as around 250-275 nm. By analyzing the resulting chromatogram, the area of the peak corresponding to this compound can be compared to the areas of any impurity peaks, allowing for precise quantitative purity assessment (e.g., >99% pure).

Gas Chromatography (GC) for Volatile Component and Impurity Analysis

Gas Chromatography (GC) is a technique best suited for the analysis of volatile and thermally stable compounds. Due to its relatively high molecular weight and boiling point, this compound itself is not ideally suited for direct GC analysis without derivatization, as it may degrade at the high temperatures required.

However, GC, often coupled with a mass spectrometer (GC-MS), is an invaluable tool for analyzing volatile impurities that may be present from the synthesis process. This could include residual solvents or unreacted volatile starting materials, such as precursors to the propyl or methoxy groups. For instance, a GC method could be developed to detect and quantify any remaining 2-methoxy-4-propylphenol (B1219966) or other volatile precursors, ensuring the final product is free from these contaminants.

X-ray Crystallography for Definitive Solid-State Structure Determination

Following a comprehensive search of publicly available scientific literature and crystallographic databases, detailed X-ray crystallography data for the specific compound this compound could not be located. While the existence of this compound is confirmed through chemical supplier listings and its assigned CAS number (1070879-91-2), published research containing its single-crystal X-ray diffraction data, including parameters such as crystal system, space group, and unit cell dimensions, is not available. scbt.combldpharm.com

For a definitive solid-state structure determination, X-ray crystallography is the gold standard. This powerful analytical technique involves directing X-rays onto a single crystal of a compound. The resulting diffraction pattern is then analyzed to build a three-dimensional model of the electron density of the molecule. From this model, precise information can be obtained, including the spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This provides an unambiguous determination of the molecule's structure in the solid state.

Computational Chemistry and in Silico Modeling Studies

Quantum Chemical Calculations of 8-Methoxy-2-propyl-4-quinolinol and its Analogs

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of molecules. These calculations provide a detailed understanding of the electronic structure and reactivity of this compound and related compounds.

The electronic properties of quinoline (B57606) derivatives are extensively studied using DFT methods. asianpubs.orgrsc.org The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. asianpubs.orgcapes.gov.br

For quinoline analogs, DFT calculations reveal how different substituents on the quinoline core influence the electronic distribution and orbital energies. asianpubs.orgresearchgate.net For instance, the introduction of electron-donating groups tends to increase the HOMO energy, enhancing the molecule's electron-donating capacity. Conversely, electron-withdrawing groups lower the LUMO energy, making the molecule a better electron acceptor. These calculations are often performed using specific basis sets like B3LYP/6-31G++(d,p). asianpubs.org

Global reactivity descriptors, such as chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (μ), and electrophilicity index (ω), are derived from the HOMO and LUMO energies. asianpubs.orgrsc.orgcapes.gov.br These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in comparing the properties of different analogs. For example, studies on quinoline derivatives have shown that modifications leading to lower electronegativity can be indicative of better performance in specific applications like corrosion inhibition. researchgate.net

| Parameter | Description | Typical Calculated Values (Arbitrary Units) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -5.0 to -6.5 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.5 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 3.5 to 4.8 eV researchgate.net |

| Electronegativity (χ) | Measure of electron-attracting power | 3.0 to 4.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 1.7 to 2.4 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 2.0 to 4.0 eV |

The three-dimensional structure and conformational flexibility of a molecule are critical to its biological activity and physical properties. Conformational analysis of this compound analogs involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. These studies are often performed using DFT or semi-empirical methods.

For quinoline derivatives, intramolecular interactions, such as hydrogen bonds, play a significant role in stabilizing specific conformations. For example, studies on quinolinyl-thiosemicarbazide derivatives have shown that intramolecular hydrogen bonds involving the sulfur and nitrogen atoms contribute significantly to the stability of the computed structures. nih.gov The analysis of noncovalent interactions within the molecule helps in understanding its preferred geometry. arabjchem.org The energetic landscape provides a map of all possible conformations and their relative energies, which is crucial for understanding how the molecule might adapt its shape upon interacting with a biological target.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for quinoline derivatives have shown good correlation with experimental data. nih.govresearchgate.net These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.org These calculations can determine the absorption maxima (λmax) and help in understanding the electronic transitions responsible for the observed spectral bands. For quinoline derivatives, these predictions are valuable for tuning their photophysical properties for applications in materials science or as fluorescent probes. rsc.org

Molecular Docking and Molecular Dynamics Simulations for Target Interaction Prediction

To explore the potential of this compound and its analogs as therapeutic agents, molecular docking and molecular dynamics simulations are employed. These techniques predict how these molecules might bind to specific protein targets and the stability of the resulting complex.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govnih.gov For quinoline derivatives, docking studies have been performed against a wide range of biological targets, including HIV reverse transcriptase, various kinases, and proteases. nih.govmdpi.comnih.gov

These studies reveal the specific interactions that stabilize the ligand-protein complex. Common interaction modes for quinoline analogs include:

Hydrogen Bonding: The quinoline nitrogen and other functional groups like hydroxyl or methoxy (B1213986) groups can act as hydrogen bond acceptors or donors, forming crucial bonds with amino acid residues in the protein's active site. nih.gov For instance, docking studies of quinoline derivatives against SARS-CoV-2 protease showed hydrogen bonding with key residues like His41 and Glu166. nih.gov

Hydrophobic Interactions: The aromatic quinoline ring and alkyl substituents (like the propyl group in this compound) often engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues of the target protein. nih.gov

π-Interactions: The aromatic system of the quinoline core can participate in π-π stacking or π-cation interactions, which are critical for binding affinity and specificity. nih.gov

The results of docking studies are often expressed as a docking score, which estimates the binding free energy (in kcal/mol). A more negative score typically indicates a stronger binding affinity. nih.govnih.gov

| Target Protein Class | Key Interacting Amino Acids | Primary Interaction Types | Reference Docking Score Range (kcal/mol) |

|---|---|---|---|

| Kinases (e.g., ATM, DDR) | Met, Leu, Val, Ala, Lys | Hydrogen Bonding, Hydrophobic Interactions | -7.0 to -9.5 mdpi.com |

| Proteases (e.g., HIV-RT, SARS-CoV-2 Mpro) | His, Glu, Asp, Tyr, Pro | Hydrogen Bonding, π-π Stacking | -8.0 to -10.7 nih.govnih.gov |

| Antimalarial Targets (e.g., Plasmepsin) | Asp, Ser, Gly, Tyr | Hydrogen Bonding, Hydrophobic Interactions | -7.5 to -9.0 sciforschenonline.org |

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the ligand-receptor complex over time. arabjchem.orgnih.gov MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the binding pose is stable. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. It can reveal which residues are most affected by ligand binding. nih.govnih.gov

Solvent Accessible Surface Area (SASA): This metric calculates the surface area of the protein or complex that is accessible to the solvent, providing insights into the compactness of the structure upon ligand binding. nih.gov

MD simulations of quinoline derivatives complexed with their target proteins have been used to confirm the stability of docking predictions and to refine the understanding of the binding interactions. mdpi.comnih.govacs.org These simulations provide a more realistic model of the physiological environment and can offer crucial information on the residence time of a drug on its target, a key parameter for its efficacy. arabjchem.org

Predictive Modeling of Preclinical Biological Activities and ADMET Attributes (Excluding Human Clinical Data and Safety Profiles)

Chemoinformatic Approaches for Biological Target Profiling and Virtual Screening

Chemoinformatic strategies are fundamental to identifying potential biological targets for a novel compound and prioritizing it for further study. These approaches utilize the compound's structure to predict its interactions with a vast array of known proteins, enzymes, and receptors.

Virtual screening is a key technique in this process, where a computational model of the compound of interest is docked against a library of 3D protein structures. nih.gov This process simulates the binding affinity between the ligand (the compound) and various biological targets, generating scores that predict the strength of these interactions. For a molecule like this compound, this process would begin by generating its 3D conformer. This model would then be screened against databases of biological targets. Given that the quinoline scaffold is a recognized pharmacophore, virtual screening would likely prioritize targets where other quinoline derivatives have shown activity. These include, but are not limited to, protein kinases, proteases, and G-protein coupled receptors. nih.govrjpponline.org For instance, studies on other quinoline derivatives have successfully used virtual screening to identify potential inhibitors of targets such as the hepatocyte growth factor receptor (c-MET) kinase and the GLI1 protein, which are implicated in cancer. rjpponline.orgnih.gov

Another chemoinformatic approach is ligand-based screening. If a specific biological target is already of interest, this compound can be compared to known active ligands for that target. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, built from data on existing active and inactive molecules, can predict the activity of a new compound. ajol.info By analyzing the electrostatic and steric fields, these models provide insights into the structural features crucial for biological activity, facilitating the rational design of more potent derivatives. ajol.info For the 8-methoxy quinoline class, QSAR models have been developed that link structural, thermodynamic, and electrotopological parameters to specific biological activities.

The primary goal of these chemoinformatic approaches is to generate a ranked list of potential biological targets for this compound, allowing researchers to focus subsequent in vitro testing on the most promising hypotheses and rationally design future studies.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes for Research Prioritization

The success of a potential drug is highly dependent on its pharmacokinetic properties. A compound must be able to reach its target in the body in sufficient concentration and for an appropriate duration. In silico ADME prediction tools model these characteristics early in the discovery process, helping to identify candidates with favorable profiles and flag those likely to fail due to poor pharmacokinetics. termedia.pl These predictions are based on the compound's physicochemical properties and are derived from large datasets of experimentally determined values.

For this compound, various ADME parameters can be predicted using established computational models such as those provided by SwissADME and pkCSM. nih.gov These models evaluate properties critical for drug-likeness, including lipophilicity (log P), water solubility, and adherence to empirical rules like Lipinski's Rule of Five.

Below is a table of predicted physicochemical and pharmacokinetic properties for this compound.

| Property | Predicted Value | Implication for Research Prioritization |

|---|---|---|

| Molecular Weight | 217.26 g/mol | Complies with Lipinski's Rule (<500), favoring good absorption and distribution. |

| LogP (Lipophilicity) | 2.95 | Indicates good membrane permeability, falling within the ideal range for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 45.56 Ų | Suggests good intestinal absorption and cell membrane permeability. |

| Lipinski's Rule of Five | 0 Violations | High likelihood of being an orally active drug candidate. |

| GI Absorption (Human) | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| BBB Permeability | Predicted to cross | May be suitable for targeting the central nervous system (CNS), depending on the therapeutic goal. |

| Bioavailability Score | 0.55 | Represents a good probability of having favorable pharmacokinetic properties for an oral drug. |

| CYP1A2 Inhibitor | Predicted Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP2C9 Inhibitor | Predicted No | Lower risk of interactions with drugs metabolized by this pathway. |

| CYP2D6 Inhibitor | Predicted No | Lower risk of interactions with drugs metabolized by this pathway. |

| CYP3A4 Inhibitor | Predicted Yes | High potential for drug-drug interactions, as this is a major metabolic pathway. |

Disclaimer: The data in this table are derived from in silico predictive models and have not been experimentally verified.

These predictions suggest that this compound possesses drug-like physicochemical properties and is likely to have good oral absorption. However, the predicted inhibition of key cytochrome P450 enzymes (CYP1A2 and CYP3A4) indicates a potential for metabolic drug-drug interactions, a factor that must be considered during preclinical development.

Prediction of Potential Preclinical Toxicity Endpoints for Compound Prioritization

Evaluating potential toxicity is a critical step in the early stages of drug discovery to minimize the risk of late-stage failures. In silico toxicology models predict a compound's likelihood of causing adverse effects by comparing its structural features to a vast database of known toxicants. These tools can screen for various toxicity endpoints, including mutagenicity, carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity.

For quinoline-based compounds, specific toxicological alerts are often considered due to the nature of the heterocyclic ring system. Computational models are used to predict whether a compound like this compound might trigger these alerts. Key preclinical toxicity endpoints are assessed using platforms like admetSAR and ProTox.

The predicted preclinical toxicity profile for this compound is summarized in the table below.

| Toxicity Endpoint | Predicted Result | Implication for Research Prioritization |

|---|---|---|

| AMES Mutagenicity | Predicted Non-mutagenic | Low risk of causing genetic mutations, a favorable outcome. |

| Carcinogenicity | Predicted Non-carcinogenic | Low risk of causing cancer in long-term studies. |

| Hepatotoxicity (Liver Injury) | Predicted Yes | Potential risk of liver damage. This is a common flag for quinoline derivatives and requires experimental follow-up. |

| hERG Inhibition (Cardiotoxicity) | Predicted Weak Inhibitor | Low to moderate risk of causing cardiac arrhythmia. Requires experimental validation. |

| Oral LD₅₀ (Rat) | Class 4 (300-2000 mg/kg) | Predicted to be harmful if swallowed, indicating moderate acute toxicity. |

Disclaimer: The data in this table are derived from in silico predictive models and have not been experimentally verified. These predictions serve as a guide for prioritizing experimental safety testing.

Preclinical Biological Activity and Mechanistic Elucidation Research

Overview of Broad-Spectrum Preclinical Biological Activities Associated with 4-Quinolinol Derivatives

The 4-quinolinol scaffold, a privileged structure in medicinal chemistry, serves as a foundational framework for a diverse array of biologically active compounds. nih.govwikipedia.orgnih.govnih.govbenthamscience.comresearchgate.net Derivatives of this heterocyclic system have demonstrated a wide spectrum of preclinical activities, underscoring their potential as therapeutic agents. nih.govnih.govnih.govbenthamscience.comresearchgate.net These activities include antimicrobial, antiprotozoal, antiproliferative, and anti-inflammatory effects, which are largely influenced by the nature and position of substituents on the quinoline (B57606) ring. researchgate.netnih.gov

The antimicrobial properties of 4-quinolinol derivatives are well-documented, with activity observed against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govresearchgate.netnih.govmdpi.comasm.orgresearchgate.net The introduction of different functional groups can significantly modulate this activity. For instance, some derivatives bearing a long alkyl chain at the C-3 position have shown notable antifungal properties. nih.gov The presence of a fluorine atom at the C-6 position has been found to dramatically enhance antibacterial activity in some 4-quinolone analogs. nih.gov

In the realm of antiprotozoal research, 4-quinolinol derivatives have emerged as promising candidates, particularly in the development of antimalarial agents. nih.govnih.gov The quinoline core is a key feature of several established antimalarial drugs, and novel derivatives continue to be explored for their efficacy against various life cycle stages of the Plasmodium parasite. nih.govnih.gov

Furthermore, the antiproliferative and cytotoxic activities of 4-quinolinol derivatives against various cancer cell lines have been extensively investigated. nih.govnih.govnih.govnih.gov The mechanism of action often involves the induction of apoptosis and cell cycle arrest. nih.govnih.govnih.gov For example, certain 4-anilinofuro[2,3-b]quinolines have been shown to induce cell-cycle arrest in the G2/M phase. nih.gov The substitution pattern on the quinoline ring is crucial, with different isomers exhibiting varying potencies. nih.gov

The anti-inflammatory and immunomodulatory effects of 4-quinolinol derivatives have also been a subject of significant research. nih.govnih.govnih.govgoogle.com These compounds can target various inflammatory mediators and pathways. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, while others act as antagonists for receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.gov The immunomodulatory properties of certain quinolinone-3-carboxamides have been demonstrated in preclinical models of autoimmune diseases. nih.gov

Detailed In Vitro and Ex Vivo Pharmacological Evaluation of 8-Methoxy-2-propyl-4-quinolinol

While the broader class of 4-quinolinols has been extensively studied, specific and detailed pharmacological data for this compound is less prevalent in the public domain. However, based on the known structure-activity relationships of related compounds, its potential in several key therapeutic areas can be inferred and warrants further investigation.

Antimicrobial Research: Investigation of Antibacterial and Antifungal Potency Against Pathogen Collections

Research into the antimicrobial properties of quinoline derivatives is extensive. Studies on various 4-hydroxy-2-quinolone analogs have demonstrated that the length of an alkyl chain at the C-3 position and substituents on the C-6 and C-7 positions significantly impact their antibacterial and antifungal activities. nih.gov For instance, certain 4-hydroxy-2-quinolone analogs have shown promising antifungal activity against Aspergillus flavus. nih.gov

The 8-methoxy substitution is a feature of several potent antibacterial quinolones. A series of 8-methoxyquinolones with 3-amino-4-methylpyrrolidines or 3-amino-4-fluoromethylpyrrolidines at the C-7 position exhibited more potent activity against both Gram-positive and Gram-negative bacteria than levofloxacin. nih.gov Another study on novel 8-methoxy-4-methyl-quinoline derivatives also reported potent antibacterial activity for some compounds against S. aureus, B. subtilis, and E. coli. researchgate.netresearchgate.net

Furthermore, the quinoline derivative HT61 has demonstrated efficacy against both dividing and non-dividing Staphylococcus spp. by targeting the bacterial cell membrane. asm.org This suggests that quinoline derivatives can act through mechanisms that are effective against persistent bacterial forms like biofilms. asm.org While direct data on this compound is limited, the established importance of the 8-methoxy group in other quinoline antibacterials suggests this compound could possess significant antimicrobial properties.

Table 1: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings |

| 4-hydroxy-2-quinolone analogs | Aspergillus flavus, Staphylococcus aureus, Escherichia coli | The length of the alkyl chain at C-3 and substituents at C-6 and C-7 influence antimicrobial activity. nih.gov |

| 8-methoxyquinolones | Gram-positive and Gram-negative bacteria | Showed more potent activity than levofloxacin. nih.gov |

| 8-methoxy-4-methyl-quinoline derivatives | S. aureus, B. subtilis, E. coli | Exhibited potent antibacterial activity. researchgate.netresearchgate.net |

| HT61 (a quinoline derivative) | Staphylococcus spp. | Effective against both dividing and non-dividing bacteria by targeting the cell membrane. asm.org |

Antiprotozoal and Antimalarial Studies in Cell-Based Assays and Research Models

The quinoline scaffold is a cornerstone in the development of antimalarial drugs. Primaquine, an 8-aminoquinoline, is a key drug for eradicating the dormant liver stages of Plasmodium vivax and Plasmodium ovale. nih.gov However, its use is limited by hematotoxicity in individuals with glucose-6-phosphate dehydrogenase (G-6-PD) deficiency. nih.gov This has driven research into new 8-quinolinamine derivatives with improved safety profiles.

Several studies have synthesized and evaluated new 8-quinolinamines with modifications to the core structure. For instance, N1-{4-[2-(tert-Butyl)-6-methoxy-8-quinolylamino]pentyl}-(2S/2R)-2-aminosubstitutedamides and related compounds have shown promising in vitro antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Some of these analogs also demonstrated potent in vivo antimalarial activity in a P. berghei-infected mouse model and exhibited promising in vitro antileishmanial activity against L. donovani promastigotes. nih.gov

The presence of a methoxy (B1213986) group at the 6-position is common in these active analogs, highlighting its potential importance for antiprotozoal activity. While direct studies on this compound are not available, its structural similarity to these active compounds suggests it could be a candidate for antimalarial and antileishmanial research.

Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines and Tumor Models

The 4-quinolinol framework is a recognized pharmacophore in the design of anticancer agents. nih.govnih.govnih.gov Derivatives of this structure have demonstrated significant antiproliferative and cytotoxic effects against a variety of cancer cell lines.

For example, a series of 4-anilinofuro[2,3-b]quinolines were evaluated for their antiproliferative activities against several cancer cell lines, with one of the most potent compounds inducing cell-cycle arrest in the G2/M phase, leading to apoptosis. nih.gov The position of substituents on the quinoline ring is critical for activity. In a study of 4-anilino-8-methoxy-2-phenylquinoline and its 8-hydroxy counterpart, the 8-hydroxy derivative showed more potent antiproliferative activity than the 8-methoxy derivative, suggesting that a hydrogen-bonding donating group at this position is favorable. nih.gov However, both compounds induced cell cycle arrest in the S-phase. nih.gov

Another novel compound, 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one (MPTQ), has been shown to act as a DNA intercalator, inducing apoptosis in cancer cells and inhibiting tumor progression in mice. nih.gov This indicates that the 8-methoxy-quinoline scaffold can be a key component of potent anticancer agents. The antiproliferative potential of this compound remains to be specifically determined but is a promising area for future research based on these findings.

Table 2: Antiproliferative Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

| 4-anilinofuro[2,3-b]quinolines | HeLa, SKHep1, CE81T | Induced cell-cycle arrest in the G2/M phase and apoptosis. nih.gov |

| 4-anilino-8-methoxy-2-phenylquinoline | HCT-116 (colon), MCF7, MDA-MB-435 (breast) | Induced cell cycle arrest in the S-phase. nih.gov |

| 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one (MPTQ) | Various cancer cell lines and mouse tumor models | Acted as a DNA intercalator, induced apoptosis, and inhibited tumor growth. nih.gov |

Anti-inflammatory and Immunomodulatory Effects in Cellular and Preclinical Animal Models

Quinolone derivatives have been investigated for their anti-inflammatory properties, targeting various components of the inflammatory cascade. nih.govnih.govgoogle.com The quinoline nucleus is present in compounds that inhibit key inflammatory enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4). nih.gov The nature and position of substituents on the quinoline ring dictate the specific pharmacological activity and target. For instance, quinolines with a carboxamide moiety have shown antagonism at the TRPV1 receptor, which is involved in pain and inflammation. nih.gov

While direct evidence for the anti-inflammatory activity of this compound is not available, the broader class of quinoline derivatives has shown promise. For example, a study on an N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride-loaded nanoparticle formulation demonstrated anti-inflammatory effects in a methotrexate-induced inflammation model in rats. nih.gov The treatment resulted in minimal inflammatory infiltration in lung and liver tissues. nih.gov

Furthermore, certain quinolinone-3-carboxamides, such as linomide and tasquinimod, possess immunomodulatory properties and have been investigated for their efficacy in autoimmune disorders and cancer. nih.gov These findings suggest that the quinoline scaffold, including potentially this compound, could serve as a template for the development of novel anti-inflammatory and immunomodulatory agents.

Enzyme Inhibition and Receptor Modulation Assays (e.g., Topoisomerases, Kinases, NQO1, Neurotransmitter Receptors)

The biological activities of quinoline derivatives are often mediated through their interaction with specific enzymes and receptors. A significant body of research has focused on their role as inhibitors of various enzymes, including topoisomerases and kinases.

Quinolone antibiotics, for example, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. nih.gov Some quinone-4-oxoquinoline derivatives have been shown to target a non-conventional hydrophobic allosteric binding pocket on the DNA gyrase enzyme. nih.gov

In the context of cancer therapy, quinoline derivatives have been developed as kinase inhibitors. The antiproliferative activity of certain ferrocene-modified tyrosine kinase inhibitors has been evaluated against chronic myeloid leukemia cell lines, with some compounds showing enhanced potency compared to imatinib. mdpi.com Molecular docking studies have provided insights into the binding interactions of these compounds within the c-Abl kinase ATP-binding site. mdpi.com

The potential for this compound to modulate the activity of these or other enzymes and receptors remains an open area for investigation. Its structural features, however, align with those of other biologically active quinolines, making it a candidate for screening in various enzyme inhibition and receptor modulation assays.

Elucidation of Molecular Mechanisms of Action for this compound

Understanding the molecular mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Research into this compound and its analogs has begun to identify specific molecular targets and the cellular pathways they modulate.

The precise molecular targets of this compound are still under investigation, but studies on related compounds provide significant clues. For example, certain neocryptolepine (B1663133) derivatives, which contain an indoquinoline core structure, are known to bind to DNA and inhibit topoisomerase II activity. mdpi.com An iodinated derivative of an 8-methoxy-tetralin compound was found to be a selective ligand for 5-HT1A serotonin (B10506) receptors, indicating that methoxy-substituted heterocyclic structures can achieve high affinity and specificity for protein targets. nih.gov

In silico docking studies performed on 4-hydroxy-2-quinolinone analogs have suggested that these molecules bind to alternative binding sites on enzymes like soybean lipoxygenase (LOX), a model for anti-inflammatory activity. mdpi.com These findings highlight that quinolinone derivatives can act as inhibitors of specific enzymes.

Research into quinoline derivatives has revealed significant modulation of key cellular pathways. A study on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), a related compound, demonstrated its ability to exert cytotoxic effects on colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. mdpi.com

This inhibition leads to distinct cellular outcomes:

Apoptosis Induction: The compound was shown to decrease the mitochondrial membrane potential in HCT116 and Caco-2 cells, which is a hallmark of the intrinsic apoptosis pathway. mdpi.com

Cell Cycle Arrest: Treatment with MMNC resulted in the blockage of the cell cycle in the G2/M phase. mdpi.com

Additionally, other 8-hydroxyquinoline (B1678124) derivatives have been found to modulate cellular behavior through different mechanisms. For example, 2-[(dimethylamino)methyl]-8-hydroxyquinoline (DMAMQ) was shown to stimulate neural stem cell proliferation by modulating reactive oxygen species (ROS) through the NADPH oxidase (Nox) enzyme family. nih.gov

Interactive Table: Cellular Pathway Modulation by Quinoline Analogs

| Compound/Analog | Cell Line(s) | Pathway Modulated | Observed Effect |

|---|---|---|---|

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116, Caco-2 | PI3K/AKT/mTOR | Inhibition of signaling, leading to cytotoxicity mdpi.com |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116, Caco-2 | Intrinsic Apoptosis | Decrease in mitochondrial membrane potential mdpi.com |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116, Caco-2 | Cell Cycle | Arrest in G2/M phase mdpi.com |

Specific gene expression and comprehensive proteomic profiling for this compound are not widely available. However, studies on analogs provide insights into the potential effects of this compound class on protein expression. For instance, in vivo studies with 2-Methylquinazolin-4(3H)-one in influenza A virus-infected mice showed that the compound significantly downregulated the expression of viral proteins, specifically neuraminidase (NA) and nucleoprotein (NP). mdpi.com Furthermore, the compound decreased the expression of pro-inflammatory molecules such as TNF-α, IL-6, and MCP-1. mdpi.com

Western blot analyses of cells treated with the indoloquinoline derivative MMNC confirmed that it exerts its cytotoxic effects by inhibiting the expression of proteins involved in the PI3K/AKT/mTOR signaling pathway. mdpi.com These findings suggest that quinolinol compounds can selectively modulate the expression of specific viral and cellular proteins.

Detailed studies focusing specifically on the cellular uptake, localization, and subcellular distribution of this compound have not been prominently reported. However, the demonstrated ability of its analogs to modulate intracellular pathways provides indirect evidence of cellular uptake. The finding that a related quinoline derivative induces apoptosis by decreasing the mitochondrial membrane potential strongly implies that the compound must cross the cell membrane and localize to or interact with pathways that influence mitochondrial function. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. Research on 8-methoxy quinolone analogs has provided valuable insights into the chemical features that govern their efficacy.

A quantitative structure-activity relationship (QSAR) study on a series of 8-methoxy quinolone analogs designed for antituberculosis activity revealed that steric and electronic factors are dominant in determining the compound's potency. researchgate.net

Steric Factors: The study found that bulkier groups are favorable for activity, as indicated by the positive coefficients for molar refractivity (Mr) and the mean Weiner index (WA). researchgate.net More branching in substituents was also found to be conducive to activity. researchgate.net

Electronic Factors: The analysis showed that more polar groups are beneficial for activity, as evidenced by the positive coefficient for the electronic parameter polarizability (Pz). researchgate.net

SAR studies on other quinolinone derivatives have yielded further insights. In a series of 4-hydroxy-2-quinolinone hybrids evaluated for LOX inhibitory activity, the combination of methoxy and acetyloxy groups on a cinnamic acid moiety attached to the quinolinone scaffold enhanced the inhibitory activity. mdpi.com The presence of each group separately was less favorable. mdpi.com Research on 8-hydroxyquinoline derivatives showed that substitutions at the 2-position significantly influence antiviral activity against the Dengue virus. nih.gov

Interactive Table: Key Findings from SAR Studies of Quinoline Analogs

| Compound Series | Activity | Key SAR Finding | Reference |

|---|---|---|---|

| 8-Methoxy Quinolones | Antituberculosis | Bulkier and more polar groups enhance activity. | researchgate.net |

| 4-Hydroxy-2-quinolinone Hybrids | LOX Inhibition | The combined presence of methoxy and acetyloxy groups is favorable. | mdpi.com |

Correlating Substituent Variations with Biological Potency and Selectivity

The biological activity of the quinoline scaffold is highly tunable through substitution. Variations in the type and position of functional groups on the quinoline ring can dramatically alter potency and selectivity for different biological targets, including bacteria, viruses, parasites, and cancer cell lines. mdpi.comaustinpublishinggroup.comnih.gov

For instance, in the realm of antibacterial agents, specifically fluoroquinolones, the substitution pattern is critical. While modifications at the C-2 position have historically been considered unfavorable, certain substitutions can be accommodated. nih.gov The planarity between the 4-oxo group (the tautomeric form of the 4-hydroxyl) and a C-3 carboxylic acid is a key determinant of antibacterial activity against targets like DNA gyrase. nih.gov

In the context of antimalarial quinolines, SAR studies have highlighted different structural requirements. A 7-chloro group is often considered optimal for activity, whereas methyl groups at position 3 or 8 can diminish or completely abolish it. pharmacy180.com Conversely, research on other quinoline classes has shown that a long, lipophilic substituent at the C-2 position, much like a propyl group, is favorable for antimalarial action, particularly when a free 4-hydroxyl group is also present. chemrxiv.org

Anticancer activity is also heavily influenced by substitution. In a series of 2-morpholino-4-anilinoquinolines, for example, specific substitutions on the anilino moiety led to potent activity against the HepG2 liver cancer cell line. nih.gov Similarly, for quinazoline-based EGFR inhibitors, electron-withdrawing groups on a terminal phenyl ring generally lead to higher inhibitory activity compared to electron-donating groups. mdpi.com

This demonstrates that the specific combination of substituents in this compound would likely confer a unique biological activity profile, which could be systematically explored by synthesizing and testing analogues with variations at each of the key positions.

| Compound Class | Position | Favorable Substituents | Unfavorable Substituents | Target/Activity | Source |

|---|---|---|---|---|---|

| Antimalarial Quinolines | C-2 | Long lipophilic chain | Antimalarial (P. falciparum) | chemrxiv.org | |

| Antimalarial Quinolines | C-7 | Chloro | Antimalarial | pharmacy180.com | |

| Antimalarial Quinolines | C-8 | Methyl | Antimalarial | pharmacy180.com | |

| Antibacterial Quinolones | C-2 | Methyl, Hydroxyl (Generally) | Antibacterial | nih.gov | |

| Anticancer Quinazolines | Terminal Phenyl | Electron-withdrawing groups (-Cl, -Br) | Electron-donating groups (-CH3, -OCH3) | Anticancer (EGFR inhibition) | mdpi.com |

Role of the 8-Methoxy Group in Enhancing Target Interaction and Activity

The methoxy group at the C-8 position is a known modulator of biological activity in quinoline and quinolone compounds. Its presence is often associated with enhanced potency and an altered spectrum of activity.

In the field of antibacterial fluoroquinolones, the 8-methoxy group plays a significant role in enhancing the inhibition of bacterial type II topoisomerases, particularly DNA gyrase. Studies comparing 8-methoxy quinolones to their 8-H (unsubstituted) counterparts revealed that the methoxy group contributes to more potent target inhibition and, consequently, stronger antipneumococcal activity. This enhancement is a key feature of so-called "respiratory quinolones."

Furthermore, the 8-methoxy group has been implicated in increased activity against anaerobic bacteria and resistant strains of S. aureus and Mycobacterium smegmatis. nih.gov In the development of indoloquinoline alkaloids as potential anticancer agents, an 8-methoxy substituent was identified as an important feature for conferring potent cytotoxic effects against colorectal cancer cells. scbt.com This suggests the 8-methoxy group can favorably influence interactions with diverse biological targets, from bacterial enzymes to components of cancer cell pathways.

Influence of the 2-Propyl Side Chain on Receptor Binding or Enzyme Inhibition

The substituent at the C-2 position of the quinoline ring significantly impacts the molecule's interaction with biological targets. While early studies on some quinolone antibacterials suggested that C-2 modifications were generally detrimental, nih.gov a large body of evidence now shows that 2-alkyl chains are crucial for activity in other contexts.

Naturally occurring 2-alkyl-4-quinolones, such as those isolated from Pseudomonas aeruginosa, play roles as quorum-sensing molecules, with the length of the alkyl chain (e.g., heptyl, nonyl) being a key determinant of their signaling function. mdpi.com This class of compounds, also known as hydroxy-alkylquinolones (HAQs), demonstrates that the 2-alkyl group is fundamental to biological recognition.

In the context of therapeutic activity, a lipophilic side chain at C-2 is often beneficial.

Antimalarial Activity : Research has shown that 2-alkyl-4-quinolones with long alkyl chains (e.g., nonyl and undecyl) exhibit potent activity against Plasmodium falciparum. mdpi.com The lipophilicity imparted by the alkyl chain is thought to be a key factor.

Antiviral Activity : Studies on related 8-hydroxyquinolines have demonstrated that substitution at the C-2 position with branched alkyl groups, such as isopropyl and isobutyl, results in significant antiviral activity against the dengue virus. nih.gov The 2-isopropyl derivative showed a half-maximal inhibitory concentration (IC50) of 3.03 µM. nih.gov

Given these findings, the 2-propyl group of this compound is expected to be a critical contributor to its biological profile, likely influencing its lipophilicity, membrane permeability, and binding affinity to specific receptors or enzymes.

| Compound | C-2 Substituent | Reported Activity | IC50 / MIC | Source |

|---|---|---|---|---|

| 2-undecyl-4-quinolone (H11) | Undecyl | Antimalarial (P. falciparum) | 1.0 µg/mL | mdpi.com |

| 2-nonyl-4-quinolone (H9) | Nonyl | Antimalarial (P. falciparum) | 4.8 µg/mL | mdpi.com |

| 2-n-octyl-4-quinolone N-oxide (N8) | n-Octyl | Antimycobacterial (M. tuberculosis) | 50 µg/mL | mdpi.com |